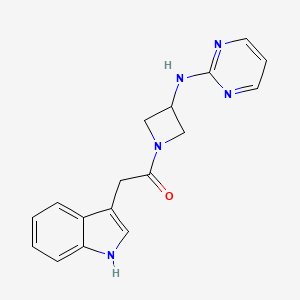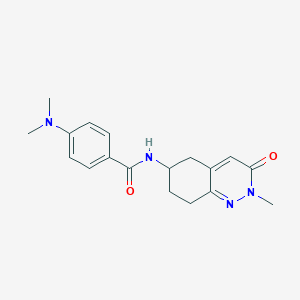
4-(dimethylamino)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide
カタログ番号 B2781199
CAS番号:
2034349-32-9
分子量: 326.4
InChIキー: WMDOFDSHIASQEN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide is a chemical compound that belongs to the class of cinnoline derivatives. It has been extensively studied for its potential application in scientific research due to its unique properties.
科学的研究の応用
Pharmacological Applications
- Arginine Vasopressin (AVP) Antagonists : Compounds like OPC-31260 have been explored for their potential to treat hyponatremia in patients with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH) by inducing aquaresis without altering urinary solute excretions, demonstrating therapeutic applications in endocrinology (Saito et al., 1997).
Diagnostic and Therapeutic Research
- Cytotoxic Agents for Cancer Treatment : Studies on compounds like N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA) for their DNA-intercalating properties with potential applications in oncology, highlighting the dual mode of cytotoxic action thought to involve topoisomerases I and II (McCrystal et al., 1999).
Metabolism and Excretion Studies
- Metabolic Profiling in Humans : Research on venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, detailed its absorption, metabolism, and excretion in humans, showcasing the importance of understanding drug metabolism and disposition for the development of novel therapeutics (Liu et al., 2017).
Biological Monitoring
- Monitoring Exposure to Chemical Compounds : Studies focused on biological monitoring of exposure to specific compounds, such as pirimicarb, through the detection of metabolites in human urine, underline the significance of monitoring occupational or environmental exposure to chemicals for health and safety (Hardt et al., 1999).
Anti-Infective Research
- Development of Bactericides : Investigations into novel polycationic bactericides for their efficacy against various pathogens and their potential as less skin-irritative alternatives to current bactericides emphasize the ongoing research into new anti-infective agents (Ohta et al., 2001).
特性
IUPAC Name |
4-(dimethylamino)-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-21(2)15-7-4-12(5-8-15)18(24)19-14-6-9-16-13(10-14)11-17(23)22(3)20-16/h4-5,7-8,11,14H,6,9-10H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDOFDSHIASQEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

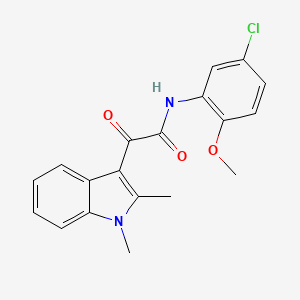
![3-fluoro-4-methoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2781117.png)
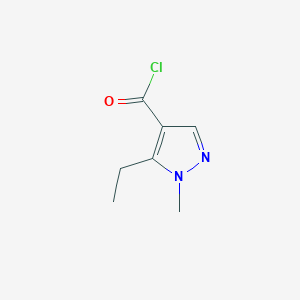
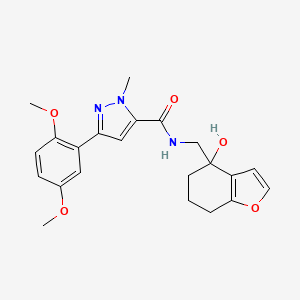
![2,4-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2781124.png)
![2-[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2781125.png)
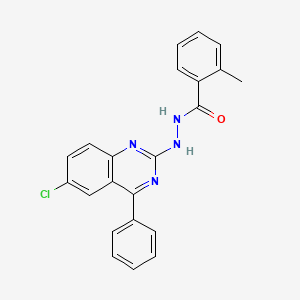
![Ethyl 2-[2-(4-nitrobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2781129.png)
![2-Amino-4-(4-isopropoxyphenyl)-5-oxo-4,5,6,8,9,10,11,12-octahydrocyclohepta[b]pyrano[2'',3'':4',5']pyrido[2',3':4,5]thieno[3,2-e]pyridine-3-carbonitrile](/img/structure/B2781130.png)
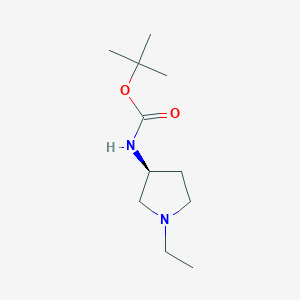
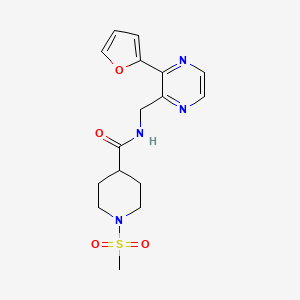
![3H-imidazo[4,5-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2781135.png)
![2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2781136.png)
